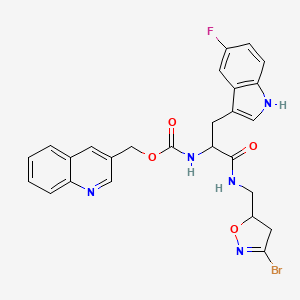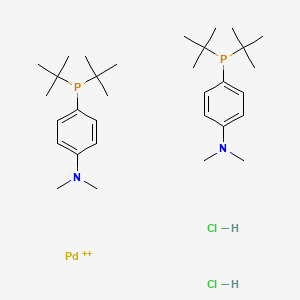
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is a complex organophosphorus metal compound. It is known for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its stability and efficiency in catalyzing reactions involving aryl chlorides.
準備方法
The synthesis of 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride typically involves the following steps :
Dissolution: 4-di-tert-butylphosphine-N,N-dimethylaniline is dissolved in an organic solvent under anaerobic conditions to form solution A.
Addition of Palladium Dichloride: Palladium dichloride is added to solution A, followed by stirring to initiate the reaction.
Addition of Organic Base: An organic base reagent is added to the reaction mixture, and the solution is continuously stirred.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, filtered, washed, and vacuum-dried to obtain the final product with high purity and yield.
This method is suitable for industrial production due to its simplicity, safety, and cost-effectiveness.
化学反応の分析
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride undergoes several types of chemical reactions, primarily serving as a catalyst in cross-coupling reactions :
Suzuki-Miyaura Reaction: This compound is an efficient catalyst for the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl boronic acids with aryl halides.
Oxidation and Reduction: While the compound itself is stable, it can facilitate oxidation and reduction reactions in the presence of appropriate reagents.
Substitution Reactions: It can also catalyze substitution reactions, particularly those involving aryl chlorides.
Common reagents used in these reactions include aryl boronic acids, aryl halides, and various organic bases. The major products formed are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
科学的研究の応用
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride has a wide range of applications in scientific research :
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules.
Industry: The compound is used in the production of liquid crystal materials, light-emitting diodes (LEDs), and other functional materials.
作用機序
The mechanism by which 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand . This coordination activates the palladium center, enabling it to facilitate the formation and breaking of chemical bonds during the reaction process. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the final product.
類似化合物との比較
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
4-ditert-butylphosphino-N,N-dimethylaniline: This compound serves as a ligand in the preparation of palladium catalysts but lacks the palladium center itself.
Dichlorobis{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}palladium(II): Another palladium-based catalyst with similar applications in cross-coupling reactions.
These compounds share similar structural features but differ in their catalytic efficiency and stability, making this compound a preferred choice in many applications.
特性
分子式 |
C32H58Cl2N2P2Pd+2 |
|---|---|
分子量 |
710.1 g/mol |
IUPAC名 |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |
InChIキー |
DWOZNANUEDYIOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)
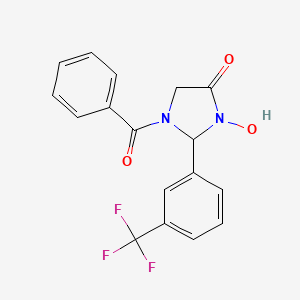
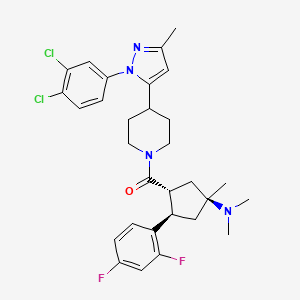

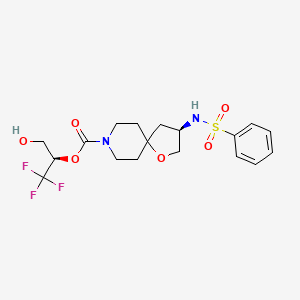
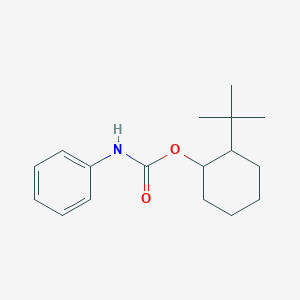
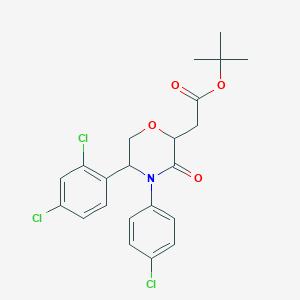
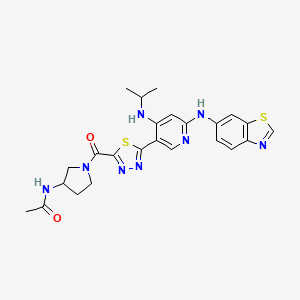
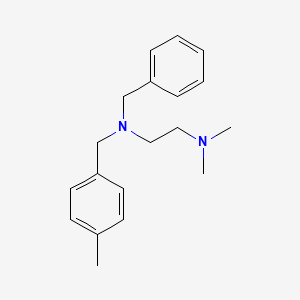
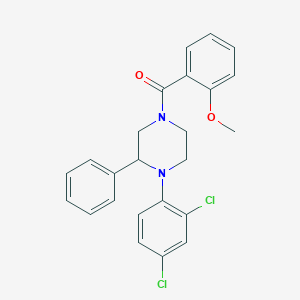

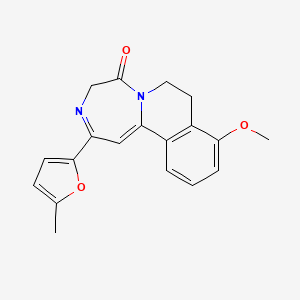
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
